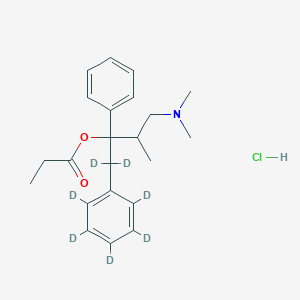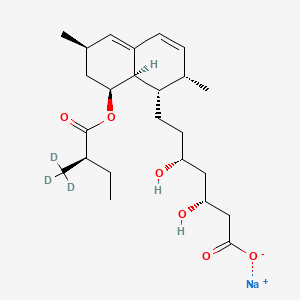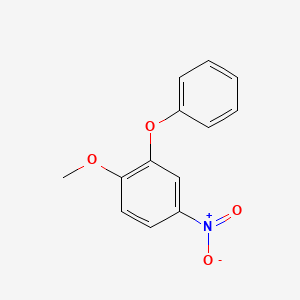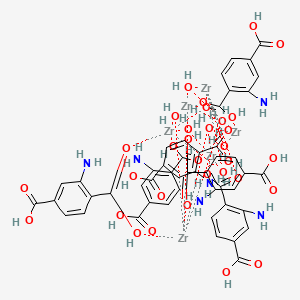
Hexanoic-4,4,5,5,6,6,6-D7 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic-4,4,5,5,6,6,6-D7 acid is a deuterated form of hexanoic acid, where seven hydrogen atoms are replaced by deuterium This compound is often used as a stable isotope-labeled standard in various scientific research applicationsIt is a colorless oily liquid with a distinctive odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Hexanoic-4,4,5,5,6,6,6-D7 acid typically involves the deuteration of hexanoic acid. This can be achieved through several synthetic routes, including:
Catalytic Exchange: Using a deuterium gas atmosphere and a suitable catalyst, hydrogen atoms in hexanoic acid are replaced with deuterium atoms.
Chemical Synthesis: Starting from deuterated precursors, this compound can be synthesized through a series of chemical reactions involving deuterated reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a stable isotope-labeled standard .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic-4,4,5,5,6,6,6-D7 acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Formation of hexanoic aldehyde or hexanoic ketone.
Reduction: Formation of hexanol.
Substitution: Formation of various substituted hexanoic acid derivatives.
Applications De Recherche Scientifique
Hexanoic-4,4,5,5,6,6,6-D7 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of hexanoic acid and its derivatives.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of hexanoic acid in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of hexanoic acid-based drugs.
Mécanisme D'action
The mechanism of action of Hexanoic-4,4,5,5,6,6,6-D7 acid involves its incorporation into metabolic pathways where hexanoic acid is normally utilized. The deuterium atoms provide a means to trace the compound through various biochemical processes, allowing researchers to study its effects and interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Hexanoic-4,4,5,5,6,6,6-D7 acid is unique due to its stable isotope labeling. Similar compounds include:
Hexanoic acid: The non-deuterated form, commonly used in various industrial applications.
Caproic acid: Another name for hexanoic acid, used interchangeably.
Caprylic acid (C8): A similar fatty acid with two additional carbon atoms.
Capric acid (C10): A similar fatty acid with four additional carbon atoms.
The uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in scientific research for tracing and quantification purposes .
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
4,4,5,5,6,6,6-heptadeuteriohexanoic acid |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2 |
Clé InChI |
FUZZWVXGSFPDMH-NCKGIQLSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC(=O)O |
SMILES canonique |
CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)











![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
